N-(2-Hydroxyethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-2-nitrobenzamide is an organic compound characterized by the presence of a nitro group and a hydroxyethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-nitrobenzamide typically involves the nitration of benzamide followed by the introduction of a hydroxyethyl group. One common method involves the reaction of 2-nitrobenzoyl chloride with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as halides, in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: N-(2-Aminoethyl)-2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(2-Carboxyethyl)-2-nitrobenzamide.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyethyl group can enhance solubility and facilitate transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Similar in structure due to the presence of hydroxyethyl groups but differs in its applications and chemical properties.
N-(2-Hydroxyethyl)formamide: Shares the hydroxyethyl group but has different reactivity and uses.
N-(2-Hydroxyethyl)-4-hydroxybutanamide: Another compound with a hydroxyethyl group, used in different contexts.
Uniqueness
N-(2-Hydroxyethyl)-2-nitrobenzamide is unique due to the combination of the nitro and hydroxyethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
84946-14-5 |
---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-nitrobenzamide |
InChI |
InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-3-1-2-4-8(7)11(14)15/h1-4,12H,5-6H2,(H,10,13) |
InChI Key |
DDHRZXUHAFEJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.